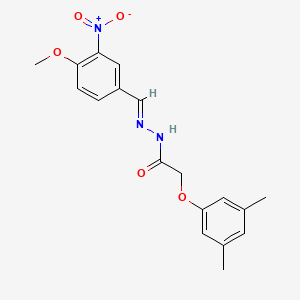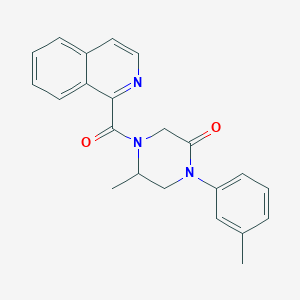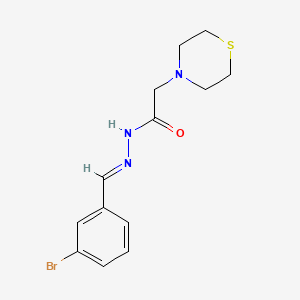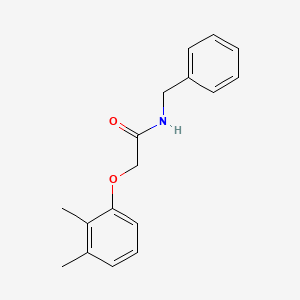![molecular formula C18H18FN3O2 B5580139 7-(5-fluoro-3,8-dimethylquinolin-2-yl)-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5580139.png)
7-(5-fluoro-3,8-dimethylquinolin-2-yl)-2,7-diazaspiro[4.4]nonane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(5-fluoro-3,8-dimethylquinolin-2-yl)-2,7-diazaspiro[4.4]nonane-1,3-dione is a useful research compound. Its molecular formula is C18H18FN3O2 and its molecular weight is 327.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.13830499 g/mol and the complexity rating of the compound is 556. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structure-Activity Relationships
Research has led to the synthesis of a series of fluoroquinolone antibacterials, where the 7-position is substituted with 2,7-diazaspiro[4.4]nonane among other variations. These compounds have shown potent activity against both Gram-positive and Gram-negative bacteria, with certain modifications, such as N-alkylation, enhancing their biological activity (Culbertson, Sánchez, Gambino, & Sesnie, 1990).
Antimicrobial and Cytotoxic Potential
Novel spiro oxazolidinone derivatives, including those related to the queried compound, have demonstrated inhibitory effects on the growth of hormone-dependent breast carcinoma and colon carcinoma cell lines, indicating their cytotoxic potential in addition to antimicrobial activities. These findings highlight the compound's relevance in developing therapeutic agents for cancer treatment (Devi, Asmat, Agrawal, Sharma, & Dwivedi, 2013).
Antibacterial Activity Against Respiratory Pathogens
Another study focused on the design and synthesis of novel 7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-8-methoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, displaying potent in vitro and in vivo antibacterial activity against a range of respiratory pathogens. This showcases the potential of such compounds in treating respiratory tract infections (Odagiri et al., 2013).
Supramolecular Outcomes of Fluorination
Research into the fluorination of cyclohexane-5-spirohydantoin derivatives, including those structurally similar to the queried compound, has shed light on the supramolecular interactions and architectures formed as a result of such modifications. These studies are crucial for understanding how structural changes affect the compound's physical and chemical properties (Gak Simić et al., 2021).
Fluorescent Pre-chromatographic Derivatization for Amino Acids Analysis
The compound has also found applications in analytical chemistry, specifically as a part of fluorescent pre-chromatographic derivatization reagents for liquid chromatographic analyses of amino acids. This application underlines the compound's versatility beyond its antimicrobial and cytotoxic roles, demonstrating its utility in analytical methodologies (Gatti, Gioia, & Pietra, 2002).
Safety and Hazards
Orientations Futures
The study of complex organic molecules like this one is an active area of research in chemistry. Such compounds can have a wide range of applications, from medicinal chemistry to materials science. Future research could involve exploring the synthesis of this compound, studying its reactions, investigating its potential biological activity, and examining its physical and chemical properties .
Propriétés
IUPAC Name |
7-(5-fluoro-3,8-dimethylquinolin-2-yl)-2,7-diazaspiro[4.4]nonane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c1-10-3-4-13(19)12-7-11(2)16(21-15(10)12)22-6-5-18(9-22)8-14(23)20-17(18)24/h3-4,7H,5-6,8-9H2,1-2H3,(H,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWFLJNSGWSAFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)C=C(C(=N2)N3CCC4(C3)CC(=O)NC4=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-hydroxycyclohexyl)-N-methyl-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5580062.png)

![2-{2-[3-(allyloxy)benzylidene]hydrazino}-N-(4-chlorobenzyl)-2-oxoacetamide](/img/structure/B5580076.png)
![cis-3a-{[4-(3,4-dichlorobenzyl)-1-piperazinyl]carbonyl}octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B5580083.png)
![1-ethyl-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbothioamide](/img/structure/B5580087.png)
![2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]-4(1H)-quinolinone hydrochloride](/img/structure/B5580099.png)
![2-tert-butyl-5-{[3-(2-chlorophenyl)pyrrolidin-1-yl]carbonyl}pyrimidin-4-ol](/img/structure/B5580110.png)
![5-(4-ethylbenzylidene)-3-[(4-ethylbenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5580115.png)

![1-[4,6-bis(methylthio)-2-phenyl-5-pyrimidinyl]ethanone](/img/structure/B5580144.png)


![[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5580166.png)
